![molecular formula C13H18N2O2S B13155423 Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate](/img/structure/B13155423.png)
Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate is an organic compound with the molecular formula C13H18N2O2S. It is a derivative of ethyl acetate, featuring a phenyl group and a carbamothioylethyl group attached to the amino group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate typically involves the reaction of ethyl acetate with appropriate amines and thiourea derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for mixing and heating can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of ethyl 2-[(2-aminoethyl)(phenyl)amino]acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar ethyl group but lacking the amino and carbamothioylethyl groups.
Phenylalanine derivatives: Compounds with a phenyl group and amino acid structure.
Thiourea derivatives: Compounds containing the thiourea functional group.
Uniqueness
Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate is unique due to its combination of ester, amino, and thiourea functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H18N2O2S |
|---|---|
Molecular Weight |
266.36 g/mol |
IUPAC Name |
ethyl 2-(N-(3-amino-3-sulfanylidenepropyl)anilino)acetate |
InChI |
InChI=1S/C13H18N2O2S/c1-2-17-13(16)10-15(9-8-12(14)18)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H2,14,18) |
InChI Key |
YYECRCPNRBMQRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CCC(=S)N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


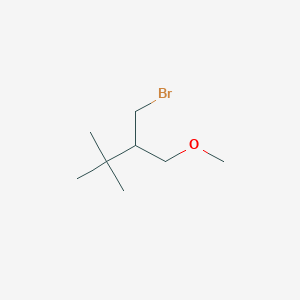

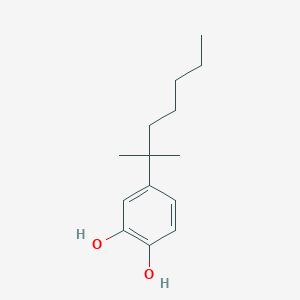

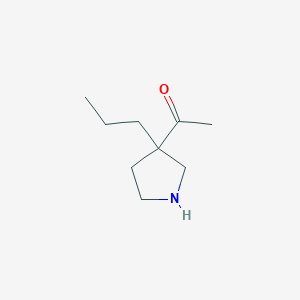
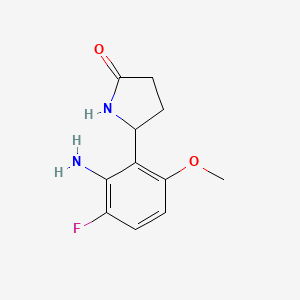


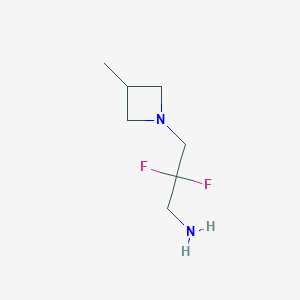
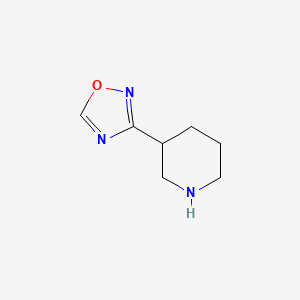
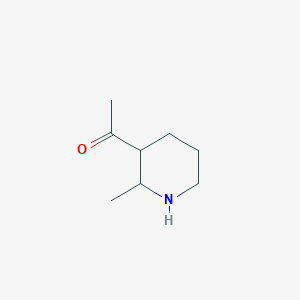
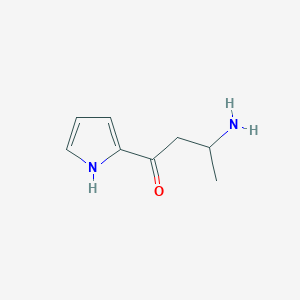
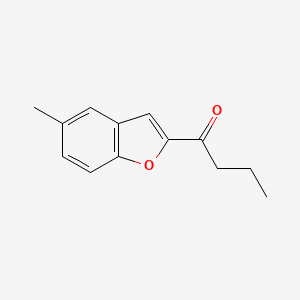
![2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13155427.png)
